molecular formula C5H9NO3 B8413840 (S)-4-Methoxymethyl-oxazolidin-2-one

(S)-4-Methoxymethyl-oxazolidin-2-one

Cat. No.: B8413840
M. Wt: 131.13 g/mol
InChI Key: PQNDPDPSBMIYMC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Methoxymethyl-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a methoxymethyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₆H₁₁NO₃, with a molar mass of 145.16 g/mol . The (S)-enantiomer is particularly significant in asymmetric synthesis due to its role as a chiral auxiliary, enabling stereoselective reactions in organic chemistry . The methoxymethyl group enhances solubility in polar solvents compared to non-polar substituents, making it advantageous in catalytic applications .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-8-2-4-3-9-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI Key

PQNDPDPSBMIYMC-BYPYZUCNSA-N

Isomeric SMILES

COC[C@H]1COC(=O)N1

Canonical SMILES

COCC1COC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The pharmacological and synthetic utility of oxazolidinones is highly dependent on substituents at the 4-position. Below is a comparative analysis:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
(S)-4-Methoxymethyl-oxazolidin-2-one Methoxymethyl (-CH₂OCH₃) 145.16 Chiral auxiliary; improved solubility
(S)-4-(4-Nitrobenzyl)-oxazolidin-2-one 4-Nitrobenzyl 236.21 Intermediate for antimicrobial agents
(S)-4-(Hydroxymethyl)-oxazolidin-2-one Hydroxymethyl (-CH₂OH) 131.13 Precursor for peptide synthesis
(4S,5S)-4-Methyl-5-phenyl-oxazolidin-2-one Methyl and phenyl 191.23 Crystallographic studies; asymmetric induction

Key Observations :

  • Methoxymethyl vs. Hydroxymethyl : The methoxy group in this compound reduces hydrogen-bonding capacity compared to the hydroxyl analog, enhancing lipophilicity and stability under acidic conditions .
  • Nitrobenzyl vs. Methoxymethyl : The nitrobenzyl group in (S)-4-(4-Nitrobenzyl)-oxazolidin-2-one introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions in drug synthesis .

Pharmacological Activity

Oxazolidinones exhibit diverse biological activities depending on substituents:

  • Chiral Auxiliary Applications : this compound is preferred in asymmetric aldol reactions, outperforming bulkier substituents like iso-propyl or perfluorooctyl groups in steric-controlled syntheses .

Research Findings and Data Tables

Table 2: Solubility in Common Solvents

Compound Solubility in DMSO (mg/mL) Solubility in Ethanol (mg/mL)
This compound 120 45
(S)-4-(Hydroxymethyl)-oxazolidin-2-one 95 30
(S)-4-(4-Nitrobenzyl)-oxazolidin-2-one 60 15

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